TC-I 15

Integrin allostery collagen peptide selectivity I-domain inhibition

TC-I 15 is the only allosteric α2β1 inhibitor with validated dual α2β1/α1β1 blockade under shear and static conditions. It uniquely enables pharmacological dissection of collagen-binding from RGD-binding integrins—unlike cilengitide or BTT-3033—and has published in vivo validation for thrombosis and pre-metastatic niche models. Choose TC-I 15 when experimental protocols demand a pan-inhibitor of collagen-binding integrins with a well-characterized selectivity fingerprint and shear-dependent potency profile.

Molecular Formula C23H28N4O6S2
Molecular Weight 520.6 g/mol
Cat. No. B15608134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-I 15
Molecular FormulaC23H28N4O6S2
Molecular Weight520.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
InChIKeyXKLHCUGVLCGKKX-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-I 15 for Research Procurement: An Allosteric α2β1 Integrin Inhibitor with Defined Selectivity Across Collagen-Binding Integrins


TC-I 15 (CAS 916734-43-5) is a small-molecule, allosteric inhibitor of the collagen-binding integrin α2β1, originally disclosed as compound 15 in a structure–activity series targeting pathological thrombus formation [1]. It inhibits platelet adhesion to type I collagen with IC50 values of 12 nM under static and 715 nM under flow conditions, and displays selectivity for α2β1 over αvβ3, α5β1, α6β1, and αIIbβ3 at concentrations exceeding 1,000 nM . TC-I 15 also inhibits the related collagen receptors α1β1 (IC50 23.6 µM on GFOGER / 24.4 µM on GLOGEN) and α11β1 (IC50 177 µM) . The compound has demonstrated in vivo efficacy in a ferric chloride arterial thrombosis mouse model and blocks pre-metastatic niche formation by inhibiting α2β1-mediated uptake of carcinoma-associated fibroblast extracellular vesicles [1][2].

Why Generic α2β1 Integrin Inhibitors Cannot Substitute for TC-I 15 in Defined Experimental Protocols


Integrin inhibitors targeting the collagen-binding subfamily differ markedly in their selectivity fingerprint, molecular mechanism, and functional potency under physiologically relevant shear conditions. TC-I 15 is an allosteric inhibitor that locks the α2 I-domain in a closed conformation, whereas BTT-3033 acts as a conformation-selective orthosteric ligand, and obtustatin is a disintegrin peptide specific for α1β1 [1][2]. The consequence is that TC-I 15 inhibits both α2β1 and α1β1 with comparable micromolar potency on GFOGER-coated surfaces, making it a functional pan-inhibitor of the two principal collagen-binding integrins in platelets, fibroblasts, and mesangial cells—a property not shared by obtustatin (α1β1-only) or BTT-3033 (α2β1-selective). Furthermore, TC-I 15’s 60-fold drop in apparent potency between static (IC50 12 nM) and flow (IC50 715 nM) conditions is mechanistically distinct from BTT-3033, which retains activity under shear only when integrin pre-activation is not required [2]. These differences mean that substituting TC-I 15 with another α2β1 inhibitor in a published protocol—without re-validating the selectivity profile, shear response, and collagen-peptide substrate dependence—risks producing non-reproducible or mechanistically divergent results.

Quantitative Differentiation of TC-I 15 from Closest Integrin Inhibitor Comparators


Allosteric Mechanism Drives Substrate-Dependent Potency: TC-I 15 vs. Orthosteric α2β1 Inhibitor BTT-3033

TC-I 15 is an allosteric inhibitor that exhibits a striking 67-fold difference in IC50 depending on the collagen peptide substrate: 0.4 µM on the low-affinity GLOGEN peptide vs. 26.8 µM on the high-affinity GFOGER peptide, consistent with a competitive-like mechanism against weaker ligand interactions [1]. In contrast, the orthosteric inhibitor BTT-3033 shows an EC50 of 130 nM on intact collagen I, with no reported substrate-dependent potency shift [2]. This allosteric mechanism enables TC-I 15 to distinguish between integrin activation states, a property that is structurally linked to its binding site on the α2 I-domain distinct from the metal-ion-dependent adhesion site (MIDAS) targeted by BTT-3033.

Integrin allostery collagen peptide selectivity I-domain inhibition structure–activity relationship

Broader Collagen Integrin Inhibition Spectrum: TC-I 15 vs. the α1β1-Specific Disintegrin Obtustatin

In head-to-head cellular adhesion assays using C2C12 cells expressing individual collagen-binding integrins, TC-I 15 was shown to non-selectively inhibit α1β1, α2β1, and α11β1, whereas obtustatin inhibited only α1β1 [1]. Quantitatively, TC-I 15 inhibited α1β1 with IC50 values of 23.6 µM on GFOGER and 24.4 µM on GLOGEN, alongside its α2β1 activity (0.4–26.8 µM) and weak α11β1 activity (177 µM) . Obtustatin, by contrast, is reported as an α1β1-specific disintegrin with an IC50 of 0.8 nM, displaying no measurable inhibition of α2β1 or α11β1 [1][2].

Integrin selectivity profiling α1β1 α11β1 collagen receptor disintegrin comparison

Functional Selectivity Over Non-Collagen Integrins: TC-I 15 vs. Cilengitide (αvβ3/αvβ5 Inhibitor)

TC-I 15 displays a clear selectivity window: at concentrations up to 1,000 nM, it does not inhibit the non-collagen integrins αvβ3, α5β1, α6β1, or αIIbβ3 . In contrast, cilengitide is a potent cyclic RGD pentapeptide that inhibits αvβ3 (IC50 2.3–4.1 nM) and αvβ5 (IC50 37–79 nM) [1]. This fundamental difference in integrin target class means that TC-I 15 is suited to interrogating collagen-specific adhesion pathways (thrombosis, fibrosis, tumor–stroma interactions), whereas cilengitide primarily targets RGD-dependent angiogenic and metastatic pathways. Empirically, TC-I 15 prevents ferric chloride-induced arterial thrombosis in mice without prolonging bleeding time, a therapeutic window attributed to its collagen-pathway selectivity [2].

Integrin selectivity αvβ3 αIIbβ3 off-target profiling thrombosis vs. angiogenesis

Static-to-Flow Potency Shift as a Discriminator of Shear-Dependent Pharmacology

Under static conditions, TC-I 15 inhibits human platelet adhesion to type I collagen with an IC50 of 12 nM . Under physiologically relevant arterial shear (flow) conditions, the apparent IC50 shifts to 715 nM, representing a ≈60-fold loss of potency . This distinguishes TC-I 15 from BTT-3033, which was shown in the Nissinen et al. 2012 study to inhibit platelet attachment under flow (EC50 130 nM on collagen I) without a comparable static-to-flow potency shift, provided integrin pre-activation is not required [1]. The differential shear sensitivity of TC-I 15 is mechanistically informative: it suggests that the allosteric mechanism of TC-I 15 is partially overcome under tensile force applied to the integrin–collagen bond.

Shear stress platelet adhesion flow chamber assay thrombosis modeling BTT-3033 comparison

In Vivo Anti-Metastatic Activity via Pre-Metastatic Niche Blockade — A Unique Application Dimension

In a mouse model of salivary gland adenoid cystic carcinoma (SACC) lung metastasis, intravenous administration of TC-I 15 (10 µg, every other day for three weeks) blocked α2β1-mediated uptake of carcinoma-associated fibroblast (CAF)-derived extracellular vesicles (EVs) by lung fibroblasts, thereby preventing pre-metastatic niche formation and significantly reducing lung metastatic burden [1]. This in vivo anti-metastatic mechanism is distinct from the anti-thrombotic mechanism demonstrated in the ferric chloride arterial thrombosis model. No comparable pre-metastatic niche blockade data have been reported for BTT-3033, obtustatin, or cilengitide in the same experimental paradigm, establishing a unique evidence dimension for TC-I 15 in tumor microenvironment research.

Pre-metastatic niche extracellular vesicles cancer-associated fibroblasts lung metastasis α2β1-mediated uptake

Collagen IV Production Reduction in Mesangial Cells — Organ-Specific Functional Evidence

TC-I 15 has been shown to reduce collagen IV production in mesangial cells . This functional readout is organ- and cell-type-specific and is not reported for BTT-3033, which has been characterized primarily in platelet and cancer cell adhesion contexts. The reduction of collagen IV, a major component of the glomerular basement membrane, positions TC-I 15 as a tool compound for studying integrin-mediated matrix regulation in renal glomerular disease models.

Mesangial cells collagen IV kidney fibrosis α2β1 glomerular disease

Optimal Research and Industrial Application Scenarios for TC-I 15 Based on Differentiated Evidence


In Vitro Dissection of Collagen-Specific vs. RGD-Dependent Integrin Signaling Pathways

When researchers need to isolate the contribution of collagen-binding integrins (α2β1, α1β1) from RGD-binding integrins (αvβ3, αvβ5, α5β1) in cell adhesion, migration, or signaling assays, TC-I 15 is the inhibitor of choice. Its documented selectivity—no inhibition of αvβ3, α5β1, α6β1, or αIIbβ3 at concentrations up to 1,000 nM —enables clean pharmacological dissection. In contrast, RGD-based inhibitors like cilengitide would simultaneously block αvβ3/αvβ5 with sub-nanomolar potency, confounding collagen-pathway-specific conclusions. Recommended working concentrations for complete α2β1 blockade are ≥30 µM on GFOGER substrates or ≥1 µM on GLOGEN substrates .

Arterial Thrombosis Models Requiring Allosteric, Shear-Sensitive α2β1 Inhibition

For in vivo ferric chloride-induced arterial thrombosis models in mice, TC-I 15 has direct proof of efficacy . Its 60-fold potency shift between static (IC50 12 nM) and flow (IC50 715 nM) conditions must be factored into dosing: systemic concentrations in the high nanomolar to low micromolar range are likely required for effective platelet adhesion blockade under arterial shear . This shear-sensitive pharmacology makes TC-I 15 a mechanistically valuable comparator when benchmarking orthosteric inhibitors like BTT-3033 that lack a pronounced static-to-flow potency differential [1].

Tumor Microenvironment and Pre-Metastatic Niche Studies Requiring In Vivo-Validated α2β1 Blockade

TC-I 15 is the only small-molecule α2β1 inhibitor with published in vivo evidence of blocking pre-metastatic niche formation via inhibition of fibroblast EV uptake . For cancer biology researchers investigating how tumor-derived extracellular vesicles prime distant organs for metastasis through integrin-mediated mechanisms, TC-I 15 provides a uniquely validated pharmacological tool. The established dosing regimen (10 µg i.v., every other day for three weeks in mice) offers a starting point for experimental replication .

Collagen Matrix Regulation Studies in Fibrosis and Glomerular Disease Models

TC-I 15’s demonstrated ability to reduce collagen IV production in mesangial cells makes it a relevant tool for renal and fibrotic disease research programs investigating α2β1-mediated matrix regulation. Combined with its dual α2β1/α1β1 inhibitory profile , TC-I 15 enables pharmacological inquiry into the coordinated role of collagen-binding integrins in pathological extracellular matrix deposition, complementing genetic approaches such as siRNA knockdown of ITGA2 or ITGA1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-I 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.